molecular formula C26H25N3O3 B2509629 2(1H)-Pyrimidinone, 4-amino-1-[(2S)-2-hydroxy-3-(triphenylmethoxy)propyl]- CAS No. 132336-30-2

2(1H)-Pyrimidinone, 4-amino-1-[(2S)-2-hydroxy-3-(triphenylmethoxy)propyl]-

Cat. No. B2509629
CAS RN: 132336-30-2
M. Wt: 427.504
InChI Key: SCFIEAYTLMXFPD-QHCPKHFHSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be represented by the Inchi Code: 1S/C26H25N3O3/c27-24-16-17-29 (25 (31)28-24)18-23 (30)19-32-26 (20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-17,23,30H,18-19H2, (H2,27,28,31)/t23-/m0/s1 . This code provides a textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 427.5 . Other physical and chemical properties like density, boiling point, melting point, and flash point are not available in the current data .

Scientific Research Applications

Medicinal Chemistry and Drug Development

This compound exhibits potential as a scaffold for drug design due to its unique structure. Researchers can explore modifications around the pyrimidinone core to develop novel pharmaceutical agents. The hydroxyl group and trityloxy substituent offer opportunities for functionalization, leading to compounds with improved pharmacokinetic properties and target specificity .

Antiviral Activity

Investigations into the antiviral properties of this compound are warranted. Its structural features may allow interactions with viral enzymes or receptors. Researchers could explore its potential against RNA viruses, such as HIV, by synthesizing analogs and evaluating their activity in cell-based assays .

Antibacterial Agents

Considering the hydroxyl group and trityloxy moiety, this compound could serve as a starting point for antibacterial drug development. Researchers might synthesize derivatives and assess their efficacy against Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) and Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) bacteria .

Antifungal Properties

The trityloxypropyl group may enhance antifungal activity. Researchers could explore its potential against fungal pathogens, including Candida species and dermatophytes. Structural modifications could optimize selectivity and potency .

Plant Chemical Defense

The hydroxyl group and trityloxy substituent suggest potential roles in plant chemical defense. Investigating its impact on herbivore deterrence or pathogen resistance could yield valuable insights for agriculture and ecological studies .

Coordination Chemistry

Given the chelating ability of the pyrimidinone ring, this compound could form complexes with metal ions. Researchers might explore its coordination behavior and potential applications in catalysis or materials science .

Bioconjugation and Imaging

The hydroxyl group allows for bioconjugation strategies. Researchers could attach fluorescent dyes or radioisotopes to create imaging probes for biological studies. The trityloxy group may enhance stability and solubility .

Natural Product Synthesis

The compound’s unique structure could serve as a building block in total synthesis of natural products. Researchers might incorporate it into complex molecules, exploring its reactivity and versatility .

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS provides information about the potential hazards of the compound and the recommended safety precautions.

properties

IUPAC Name

4-amino-1-[(2S)-2-hydroxy-3-trityloxypropyl]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O3/c27-24-16-17-29(25(31)28-24)18-23(30)19-32-26(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-17,23,30H,18-19H2,(H2,27,28,31)/t23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCFIEAYTLMXFPD-QHCPKHFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC(CN4C=CC(=NC4=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@H](CN4C=CC(=NC4=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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